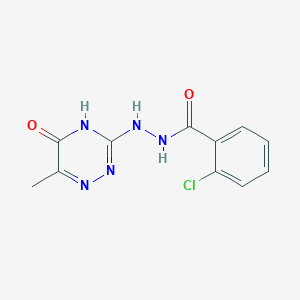

2-chloro-N'-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

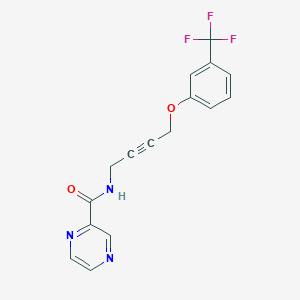

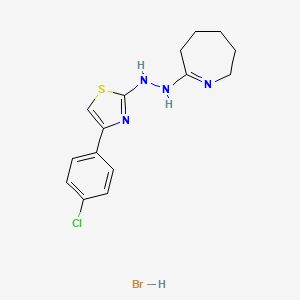

“2-chloro-N’-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzohydrazide” is an organic compound with the molecular formula C11H10ClN5O2 . It’s a derivative of triazine, a class of heterocyclic compounds . Triazines and their derivatives have been the focus of many studies due to their confirmed biological and pharmacological activities .

Molecular Structure Analysis

The molecular structure of “2-chloro-N’-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzohydrazide” consists of a triazine ring attached to a benzohydrazide group . The triazine ring is a six-membered ring with three nitrogen atoms and three carbon atoms. The benzohydrazide group consists of a benzene ring attached to a hydrazide group.Physical And Chemical Properties Analysis

The compound “2-chloro-N’-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzohydrazide” has a molecular weight of 279.682 Da . It’s a derivative of triazine, which is generally soluble in hot water and organic solvents .Aplicaciones Científicas De Investigación

Chemical Synthesis and Reactions

The synthesis of complex molecules often involves reactions that provide insights into their chemical behavior. For example, the reaction of acetylenecarboxylic acid with amines has been explored to synthesize derivatives like oxo-ethoxycarbonylmethylenepiperazine and its methyl derivative, showcasing the versatility of nitrogen-containing compounds in organic synthesis (Iwanami et al., 1964). Such research lays the groundwork for synthesizing and understanding the behavior of complex triazine derivatives.

Heterocyclic Chemistry

Compounds with triazine rings, like 2-chloro-N'-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzohydrazide, are crucial in heterocyclic chemistry. Studies have shown that benzohydrazides can be converted into oxadiazolenones, thiadiazolenones, and triazolenones, highlighting the reactivity and potential applications of triazine derivatives in creating novel heterocyclic compounds with unique properties (Barnish et al., 1986).

Biochemical Applications

Triazine derivatives have also been investigated for their biochemical applications, including their potential inhibitory effects on photosynthetic electron transport, which could have implications in herbicide development and environmental science. For instance, novel 1,3,5-triazines have been found to exhibit stronger inhibitory activity than atrazine, a well-known herbicide, suggesting their potential as more effective agents (Ohki et al., 1999).

Crystallography and Drug Design

The crystal structure analysis of benzohydrazide derivatives offers insights into their potential as inhibitors of prostate cancer, indicating the role of such compounds in drug design and medicinal chemistry. These studies provide a foundation for developing new therapeutics based on structural modifications of triazine derivatives (Arjun et al., 2020).

Environmental Chemistry

The enzymatic degradation of chlorodiamino-s-triazine, a metabolite of atrazine, showcases the environmental impact and biodegradation pathways of triazine derivatives. Understanding these pathways is crucial for assessing the environmental fate of such compounds and developing strategies for bioremediation (Seffernick et al., 2002).

Direcciones Futuras

While specific future directions for the study of “2-chloro-N’-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzohydrazide” are not mentioned in the literature I found, triazine derivatives continue to be an active area of research due to their diverse biological activities . Future studies may focus on exploring its potential biological activities and developing new synthetic methods.

Propiedades

IUPAC Name |

2-chloro-N'-(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)benzohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN5O2/c1-6-9(18)13-11(16-14-6)17-15-10(19)7-4-2-3-5-8(7)12/h2-5H,1H3,(H,15,19)(H2,13,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQNSLQHTFFFIAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(NC1=O)NNC(=O)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N'-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzohydrazide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2,4-dimethyl-5-[[(Z)-(4-nitrophenyl)methylideneamino]carbamoyl]-1H-pyrrole-3-carboxylate](/img/structure/B2579695.png)

![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperazin-1-yl)-2-oxoacetamide](/img/structure/B2579697.png)

![5-[(4-fluorobenzyl)sulfanyl]-3-isopropyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2579703.png)

![1-Benzyl-4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-2-one](/img/structure/B2579704.png)

![(Z)-ethyl 2-((4-benzoylbenzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2579708.png)